molecular formula C13H20N4O3 B2908766 1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 362495-00-9

1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2908766
CAS No.: 362495-00-9
M. Wt: 280.328
InChI Key: IAHWDMXDFMQYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of a pyrimidine derivative with a piperidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrimidine derivative, followed by the addition of the piperidine derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a pyrimidine ring with a piperidine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-(piperidin-4-ylmethyliminomethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-16-11(18)10(12(19)17(2)13(16)20)8-15-7-9-3-5-14-6-4-9/h8-9,14,18H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCOUPVQNRQIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NCC2CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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